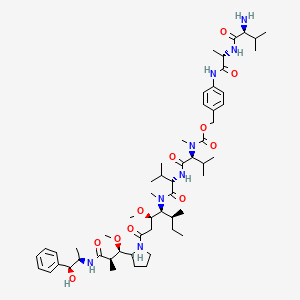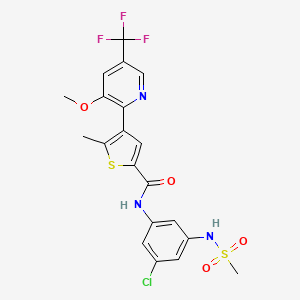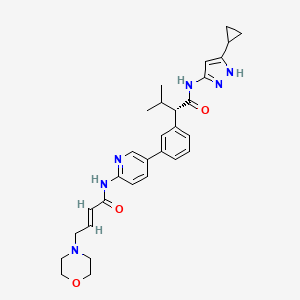
Tacaciclib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tacaciclib is a small molecule drug that functions as a cyclin-dependent kinase 7 (CDK7) inhibitor. It has shown potential antineoplastic activity, making it a promising candidate for cancer treatment. The compound is currently in the preclinical phase of development and is being researched for its efficacy in treating various types of neoplasms .
Méthodes De Préparation
The synthesis of Tacaciclib involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 to prepare the compound for in vivo applications . detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
Tacaciclib undergoes various chemical reactions, primarily involving its role as a CDK7 inhibitor. The compound is known to participate in:
Oxidation and Reduction Reactions: These reactions are crucial for modifying the functional groups on the molecule, thereby enhancing its inhibitory activity.
Substitution Reactions: Common reagents used include halides and nucleophiles, which help in the substitution of specific atoms or groups within the molecule.
Major Products: The primary product of these reactions is the active form of this compound, which effectively inhibits CDK7 activity
Applications De Recherche Scientifique
Tacaciclib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying CDK inhibitors and their synthetic pathways.
Biology: this compound is used to investigate cell cycle regulation and the role of CDK7 in cellular processes.
Medicine: The compound is being researched for its potential to treat various cancers, including acute myeloid leukemia and solid tumors
Mécanisme D'action
Tacaciclib exerts its effects by selectively targeting and inhibiting CDK7. This inhibition prevents the phosphorylation of the carboxy-terminal domain of RNA polymerase II, thereby blocking the transcription of cancer-promoting genes. Additionally, it disrupts the phosphorylation of other cell cycle kinases such as CDK1, CDK2, CDK4, and CDK6, leading to cell cycle arrest, apoptosis, and inhibition of tumor cell proliferation .
Comparaison Avec Des Composés Similaires
Tacaciclib is unique in its selective inhibition of CDK7, which distinguishes it from other CDK inhibitors. Similar compounds include:
Abemaciclib: A dual inhibitor of CDK4 and CDK6, used in the treatment of breast cancer.
Dinaciclib: Targets CDK1, CDK2, CDK5, and CDK9, with potential antitumor activity.
Palbociclib: Inhibits CDK4 and CDK6, primarily used for treating ER-positive and HER2-negative breast cancer.
Ribociclib: Another CDK4/6 inhibitor, used in combination with other therapies for advanced breast cancer.
Trilaciclib: Inhibits CDK4 and CDK6, used to reduce chemotherapy-induced myelosuppression.
This compound’s specificity for CDK7 makes it a valuable addition to the arsenal of CDK inhibitors, offering a different mechanism of action and potential therapeutic benefits.
Propriétés
Numéro CAS |
2768774-66-7 |
|---|---|
Formule moléculaire |
C30H36N6O3 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
(2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-3-methyl-2-[3-[6-[[(E)-4-morpholin-4-ylbut-2-enoyl]amino]pyridin-3-yl]phenyl]butanamide |
InChI |
InChI=1S/C30H36N6O3/c1-20(2)29(30(38)33-27-18-25(34-35-27)21-8-9-21)23-6-3-5-22(17-23)24-10-11-26(31-19-24)32-28(37)7-4-12-36-13-15-39-16-14-36/h3-7,10-11,17-21,29H,8-9,12-16H2,1-2H3,(H,31,32,37)(H2,33,34,35,38)/b7-4+/t29-/m0/s1 |
Clé InChI |
CVAXNGIXLUILFO-KPGJNUASSA-N |
SMILES isomérique |
CC(C)[C@@H](C1=CC=CC(=C1)C2=CN=C(C=C2)NC(=O)/C=C/CN3CCOCC3)C(=O)NC4=NNC(=C4)C5CC5 |
SMILES canonique |
CC(C)C(C1=CC=CC(=C1)C2=CN=C(C=C2)NC(=O)C=CCN3CCOCC3)C(=O)NC4=NNC(=C4)C5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)
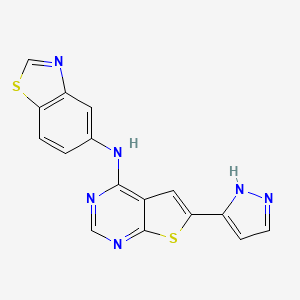

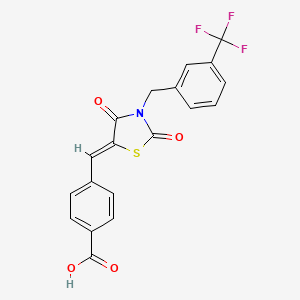
![methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate](/img/structure/B12376532.png)
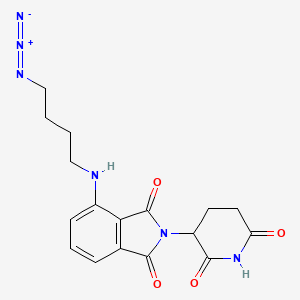


![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)
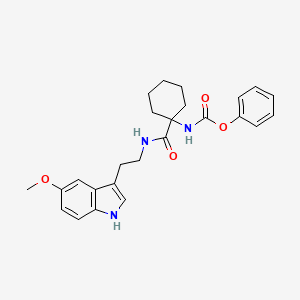

![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide](/img/structure/B12376579.png)
